molecular formula C10H9ClN2O5 B410617 Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate CAS No. 209959-79-5

Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate

Cat. No.: B410617
CAS No.: 209959-79-5
M. Wt: 272.64g/mol
InChI Key: QXQPIQWWXNPKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is a chemical compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol It is characterized by the presence of a chloro group, a nitro group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl {4-chloro-3-nitroanilino}(oxo)acetate typically involves the reaction of 4-chloro-3-nitroaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for research purposes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {4-chloro-3-nitroanilino}(oxo)acetate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The chloro group can be substituted by nucleophiles, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Comparison: Ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns. Compared to ethyl {4-nitroanilino}(oxo)acetate, the chloro group in ethyl {4-chloro-3-nitroanilino}(oxo)acetate allows for additional substitution reactions.

Properties

CAS No.

209959-79-5

Molecular Formula

C10H9ClN2O5

Molecular Weight

272.64g/mol

IUPAC Name

ethyl 2-(4-chloro-3-nitroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9ClN2O5/c1-2-18-10(15)9(14)12-6-3-4-7(11)8(5-6)13(16)17/h3-5H,2H2,1H3,(H,12,14)

InChI Key

QXQPIQWWXNPKNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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